2-(1H-pyrazol-3-yl)piperazine dihydrochloride

Catalog No.
S13983641
CAS No.
M.F
C7H14Cl2N4
M. Wt
225.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1H-pyrazol-3-yl)piperazine dihydrochloride

Product Name

2-(1H-pyrazol-3-yl)piperazine dihydrochloride

IUPAC Name

2-(1H-pyrazol-5-yl)piperazine;dihydrochloride

Molecular Formula

C7H14Cl2N4

Molecular Weight

225.12 g/mol

InChI

InChI=1S/C7H12N4.2ClH/c1-2-10-11-6(1)7-5-8-3-4-9-7;;/h1-2,7-9H,3-5H2,(H,10,11);2*1H

InChI Key

YNFJTPDGCKYFED-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)C2=CC=NN2.Cl.Cl

2-(1H-pyrazol-3-yl)piperazine dihydrochloride is a chemical compound that features a piperazine ring substituted with a pyrazole moiety. This compound is notable for its potential pharmacological applications, particularly in the field of medicinal chemistry. The presence of both the piperazine and pyrazole structures contributes to its unique chemical properties and biological activities.

Typical for piperazine and pyrazole derivatives. These include:

  • Nucleophilic Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation: Pyrazole derivatives can be oxidized to form more complex structures, which may enhance their biological activity.
  • Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its pharmacological profile.

2-(1H-pyrazol-3-yl)piperazine dihydrochloride exhibits a range of biological activities. Research indicates that compounds containing pyrazole and piperazine moieties often show:

  • Antitumor Activity: Some derivatives have been studied for their potential to inhibit cancer cell proliferation.
  • Antidepressant Effects: The compound may influence neurotransmitter systems, suggesting potential use in treating mood disorders.
  • Antimicrobial Properties: Certain pyrazole derivatives have shown effectiveness against bacterial strains, indicating possible applications in treating infections.

The synthesis of 2-(1H-pyrazol-3-yl)piperazine dihydrochloride typically involves several steps:

  • Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Piperazine Formation: Piperazine can be synthesized from 1,2-dichloroethane and ammonia or through the reaction of piperidine with ethylene oxide.
  • Coupling Reaction: The pyrazole and piperazine components are coupled under acidic or basic conditions to yield the final product.
  • Dihydrochloride Salt Formation: The compound is then treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility.

2-(1H-pyrazol-3-yl)piperazine dihydrochloride has several applications:

  • Pharmaceutical Development: Due to its biological activity, it is being explored as a lead compound for developing new medications targeting various diseases.
  • Research Reagent: It serves as a tool in biochemical research to study enzyme interactions and cellular processes.

Interaction studies involving 2-(1H-pyrazol-3-yl)piperazine dihydrochloride focus on its binding affinity to various biological targets, including:

  • Enzymes: Investigations into how this compound interacts with specific enzymes can reveal its mechanism of action and potential therapeutic effects.
  • Receptors: Studies on receptor binding help elucidate its role in modulating neurotransmitter systems, which is crucial for developing treatments for neurological disorders.

Several compounds share structural similarities with 2-(1H-pyrazol-3-yl)piperazine dihydrochloride, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
1-(3-methylpyrazol-5-yl)piperazine dihydrochlorideContains a methyl group on the pyrazoleEnhanced lipophilicity, potential CNS activity
3-(1H-pyrazol-4-yl)anilineAniline substitution on pyrazolePotential anti-inflammatory effects
4-(1H-pyrazol-3-yl)benzamideBenzamide linkageNotable antitumor activity

These compounds highlight the versatility of pyrazole and piperazine derivatives in medicinal chemistry, showcasing their potential across various therapeutic areas while emphasizing the unique characteristics of 2-(1H-pyrazol-3-yl)piperazine dihydrochloride.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

5

Exact Mass

224.0595519 g/mol

Monoisotopic Mass

224.0595519 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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